molecular formula C8H8F2N2O B1444295 3,5-Difluoropyridine-2-carboxylic acid dimethylamide CAS No. 1245215-73-9

3,5-Difluoropyridine-2-carboxylic acid dimethylamide

Cat. No. B1444295
M. Wt: 186.16 g/mol
InChI Key: QXMDPBLENIWLIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Difluoropyridine-2-carboxylic acid is a chemical compound with the molecular formula C6H3F2NO2 . It appears as a white to yellow to cream solid .


Molecular Structure Analysis

The molecular weight of 3,5-Difluoropyridine-2-carboxylic acid is 159.09 . The molecular structure can be represented by the SMILES string OC(=O)c1ncc(F)cc1F .


Physical And Chemical Properties Analysis

3,5-Difluoropyridine-2-carboxylic acid has a density of 1.5±0.1 g/cm3 . It has a boiling point of 240.6±35.0 °C at 760 mmHg and a melting point of 202-204ºC . The flash point is 99.3±25.9 °C .

Scientific Research Applications

Molecular Structure and Interactions

The study of molecular structures and their interactions is a fundamental application of 3,5-Difluoropyridine-2-carboxylic acid dimethylamide derivatives. For instance, the crystal structure of certain pyridine carboxylic acids with substituents like trifluoromethyl reveals a complex hydrogen-bonding network, highlighting the potential of these compounds in understanding molecular interactions (Ye & Tanski, 2020).

Organic Synthesis and Derivative Formation

Organic synthesis and the creation of novel compounds are significant applications. Research has demonstrated the ability to prepare various derivatives of difluoropyridine through organometallic intermediates, showcasing the versatility and potential for creating a wide range of structures for further applications (Schlosser & Rausis, 2004). Additionally, the concept of regioexhaustive substitution has been applied successfully to difluoropyridine, allowing for the creation of numerous fluorinated pyridinecarboxylic acids from each starting material, highlighting the adaptability of these compounds in synthetic chemistry (Bobbio & Schlosser, 2005).

Catalysis and Chemical Reactions

These compounds also play a role in catalysis and facilitating chemical reactions. For instance, an efficient method has been developed for the esterification of carboxylic acids with alcohols using specific carbonates promoted by dimethylamino pyridine, showcasing the role of these compounds in enhancing chemical synthesis processes (Oohashi, Fukumoto, & Mukaiyama, 2004).

Safety And Hazards

3,5-Difluoropyridine-2-carboxylic acid may be harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . In case of contact with skin or eyes, it’s recommended to wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

properties

IUPAC Name

3,5-difluoro-N,N-dimethylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N2O/c1-12(2)8(13)7-6(10)3-5(9)4-11-7/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMDPBLENIWLIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=C(C=N1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoropyridine-2-carboxylic acid dimethylamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Difluoropyridine-2-carboxylic acid dimethylamide
Reactant of Route 2
Reactant of Route 2
3,5-Difluoropyridine-2-carboxylic acid dimethylamide
Reactant of Route 3
Reactant of Route 3
3,5-Difluoropyridine-2-carboxylic acid dimethylamide
Reactant of Route 4
Reactant of Route 4
3,5-Difluoropyridine-2-carboxylic acid dimethylamide
Reactant of Route 5
Reactant of Route 5
3,5-Difluoropyridine-2-carboxylic acid dimethylamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3,5-Difluoropyridine-2-carboxylic acid dimethylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.